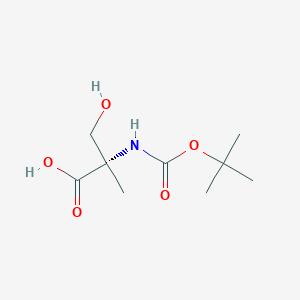

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

Overview

Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .

Synthesis Analysis

To expand the applicability of Amino Acid Ionic Liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Chemical Reactions Analysis

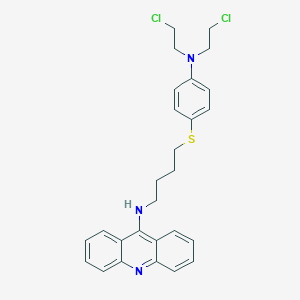

The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

Protection of Amines

N-Boc-alpha-methyl-L-serine: is widely used in the protection of amines, particularly in the synthesis of biologically active compounds . The tert-butoxycarbonyl (Boc) group is favored for its stability under various conditions, including resistance to catalytic hydrogenolysis and basic environments . This makes it an essential tool in peptide synthesis and modification.

Synthesis of Biomedical Polymers

This compound serves as a building block in the creation of new biomedical polymers that feature serine and threonine side groups . These polymers have potential applications in drug delivery systems and tissue engineering.

Cocatalyst in Organic Synthesis

N-Boc-alpha-methyl-L-serine: acts as a cocatalyst in Diels-Alder reactions, which are crucial for constructing cyclic compounds . Its role in enhancing the efficiency of these reactions is valuable for synthesizing complex organic molecules.

Precursor in Pharmaceutical Synthesis

As a precursor, N-Boc-alpha-methyl-L-serine is utilized in the synthesis of various pharmaceuticals . Its protected amine group allows for selective reactions in multi-step synthesis processes.

Green Chemistry Applications

The compound is involved in green chemistry practices, such as N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions . This approach emphasizes sustainability and environmental friendliness in chemical synthesis.

Tn Antigen Preparation

N-Boc-alpha-methyl-L-serine: is used in the preparation of Tn antigen , which is significant in cancer research for the development of cancer vaccines and understanding tumor immunology.

Synthesis of Amino Acid Derivatives

It is instrumental in synthesizing various amino acid derivatives, which are crucial for studying protein structure and function .

Research Tool in Proteomics

Lastly, N-Boc-alpha-methyl-L-serine is a valuable research tool in proteomics for modifying peptides and proteins, aiding in the study of protein interactions and functions .

Future Directions

The future directions of “(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid” could involve its use in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . Additionally, the development of novel room-temperature ionic liquids (RTILs) consisting of the anions of commercially available tert-butoxycarbonyl (Boc)-protected amino acids could expand the applicability of AAILs .

Mechanism of Action

properties

IUPAC Name |

(2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXDSRYWWYTPD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004616 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid | |

CAS RN |

84311-19-3 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84311-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.